(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride is a bicyclic compound that belongs to the class of azabicyclic structures. Its unique configuration and functional groups make it an interesting subject for chemical research and application.
This compound can be synthesized through various organic chemistry techniques, and its derivatives are often studied in pharmaceutical contexts due to their potential biological activities.
This compound is classified as an azabicyclic alkaloid. Bicyclic compounds like this one are characterized by having two interconnected rings, which in this case includes a nitrogen atom in one of the rings, contributing to its azabicyclic classification.
The synthesis of (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and the use of catalysts to ensure high yields and purity of the final product.
The molecular structure of (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride features a bicyclic framework with a methoxy substitution at the sixth position:
The compound's structural data can be represented using various chemical notation systems such as SMILES and InChI:
CC1(C)N2C(=O)C(C(C)C)C1C(=O)N2
InChI=1S/C8H13ClN/c1-9-7(10)4-3-8(11)5(2)6(4)9/h3-4,7H,1-2H3
(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride can undergo several significant chemical reactions:
The specific conditions for these reactions—such as temperature, pressure, and choice of solvents—are critical for achieving desired outcomes and optimizing yields.
The mechanism of action for (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride may involve interactions with biological targets such as enzymes or receptors.
Data suggests that compounds with similar structures often exhibit activity through:
The physical properties of (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride include:
Chemical properties include:
Relevant analyses such as NMR spectroscopy and mass spectrometry provide insights into its purity and structural integrity.
(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: